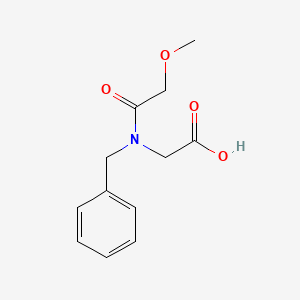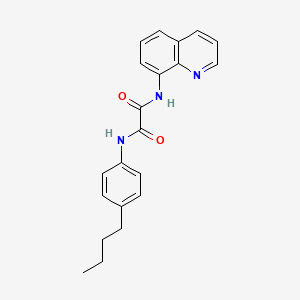![molecular formula C13H22N2O3 B6636066 1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one](/img/structure/B6636066.png)
1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as diazepanes, which are characterized by their ability to modulate the activity of certain receptors in the brain. In
Mechanism of Action
The mechanism of action of 1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one involves its ability to bind selectively to the GABA-A receptor. This binding increases the activity of the receptor, leading to an overall increase in the inhibitory tone of the brain. This, in turn, leads to a reduction in anxiety and an increase in sleep, as these processes are regulated by the GABA-A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one have been extensively studied in animal models. It has been shown to reduce anxiety and increase sleep in rodents, indicating its potential as a therapeutic agent for these conditions. It has also been shown to have minimal side effects, suggesting that it may be a safer alternative to traditional benzodiazepines.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one is its selectivity for the GABA-A receptor. This allows researchers to study the role of this receptor in anxiety and sleep without affecting other processes in the brain. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one. One potential direction is the development of new analogs with improved pharmacological properties, such as longer half-life or increased selectivity for certain receptors. Another direction is the investigation of the compound's potential as a therapeutic agent for anxiety and sleep disorders in humans. Finally, researchers may also explore the role of the GABA-A receptor in other processes in the brain, such as learning and memory.
Synthesis Methods
The synthesis of 1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one involves several steps, including the reaction of 4-bromobutyric acid with cyclopropanecarbonyl chloride to form the key intermediate, 4-(cyclopropanecarbonyl)butyric acid. This intermediate is then reacted with 1,4-diazepane to form the final product. The synthesis method has been optimized to produce high yields of pure product.
Scientific Research Applications
1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one has been studied for its potential use as a tool compound to investigate the role of certain receptors in the brain. Specifically, it has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. By selectively targeting this receptor, researchers hope to gain a better understanding of its role in these processes.
properties
IUPAC Name |
1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-18-10-5-12(16)14-6-2-7-15(9-8-14)13(17)11-3-4-11/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWMJVPZRVUIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid](/img/structure/B6635984.png)
![1-[1-(Cyclohexylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635990.png)

![1-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635999.png)


![3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)
![1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6636052.png)
![1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B6636055.png)
![3H-benzimidazol-5-yl-[4-(2,3-dimethylquinoxaline-6-carbonyl)piperazin-1-yl]methanone](/img/structure/B6636059.png)
![N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B6636074.png)
![N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B6636082.png)
![N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide](/img/structure/B6636085.png)